molecular formula C35H52N10O9 B550071 Bradykinin (1-7) CAS No. 23815-87-4

Bradykinin (1-7)

Cat. No.: B550071
CAS No.: 23815-87-4
M. Wt: 756.8 g/mol
InChI Key: CRROPKNGCGVIOG-QCOJBMJGSA-N
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Description

Empirical Formula and Molecular Weight Analysis

Bradykinin Fragment 1-7 possesses the empirical formula C₃₅H₅₂N₁₀O₉, representing a complex peptide structure with significant molecular complexity. The molecular weight of this compound has been consistently reported as 756.85 g/mol across multiple authoritative sources, with some slight variations in rounding to 756.86 g/mol or 756.87 g/mol depending on the precision of analytical methods employed. This molecular weight calculation reflects the presence of 35 carbon atoms, 52 hydrogen atoms, 10 nitrogen atoms, and 9 oxygen atoms within the peptide framework. The compound exhibits a relatively high nitrogen content, which is characteristic of peptides containing multiple amino acid residues with basic side chains, particularly the arginine residue at the N-terminus.

The molecular formula analysis reveals several important structural insights about Bradykinin Fragment 1-7. The high nitrogen-to-carbon ratio indicates the presence of multiple amino acid residues containing nitrogen-rich functional groups, including the guanidinium group of arginine and the pyrrolidine rings of proline residues. The oxygen content reflects the presence of peptide bonds, hydroxyl groups, and carboxyl functionalities distributed throughout the molecular structure. When compared to small molecule pharmaceuticals, this peptide demonstrates the characteristic complexity associated with bioactive oligopeptides, with a molecular weight falling within the typical range for short to medium-length peptides used in therapeutic applications.

Stereochemical Configuration and Amino Acid Sequence

The amino acid sequence of Bradykinin Fragment 1-7 is definitively established as Arg-Pro-Pro-Gly-Phe-Ser-Pro, representing the first seven residues of the parent bradykinin molecule. This sequence can also be expressed in single-letter amino acid notation as RPPGFSP-OH, with the terminal carboxyl group indicated. The stereochemical configuration follows the standard L-configuration for all chiral amino acid residues, which is consistent with naturally occurring peptides and proteins. Specifically, the sequence contains L-arginine at position 1, L-proline at positions 2 and 3, glycine at position 4 (which is achiral), L-phenylalanine at position 5, L-serine at position 6, and L-proline at position 7.

The structural arrangement of these amino acids creates a peptide with unique conformational properties. The presence of three proline residues introduces significant conformational constraints due to the cyclic nature of the proline side chain, which forms a five-membered pyrrolidine ring with the backbone nitrogen. These proline residues, particularly the consecutive Pro-Pro sequence at positions 2-3, create rigid turns in the peptide backbone that significantly influence the overall three-dimensional structure. The arginine residue at the N-terminus contributes a positively charged guanidinium group under physiological conditions, while the serine residue provides a polar hydroxyl group that can participate in hydrogen bonding interactions.

CAS Registry Number and IUPAC Nomenclature

Bradykinin Fragment 1-7 is officially registered under CAS Registry Number 23815-87-4, which serves as its unique chemical identifier in scientific databases and commercial applications. This CAS number has been consistently associated with the compound across multiple authoritative chemical databases and commercial suppliers, ensuring reliable identification and sourcing. The compound is also referenced by several alternative names in the scientific literature, including [des-Phe(8), des-Arg(9)]-bradykinin, which specifically indicates the removal of phenylalanine at position 8 and arginine at position 9 from the full bradykinin sequence.

The IUPAC nomenclature for this compound is quite complex due to its peptide nature, but it can be systematically described as (2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid. This systematic name reflects the stereochemistry at each chiral center and the connectivity between amino acid residues through amide bonds. Alternative systematic nomenclature includes N⁵-(Diaminomethylene)-L-ornithyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-L-proline, which emphasizes the chemical nature of each amino acid component.

Comparative Structural Analysis with Full-Length Bradykinin

When compared to the full-length bradykinin molecule, Bradykinin Fragment 1-7 represents a truncated version missing the C-terminal dipeptide Phe-Arg (positions 8-9). The complete bradykinin sequence is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg (RPPGFSPFR), with a molecular weight of 1060.2 g/mol and molecular formula C₅₀H₇₃N₁₅O₁₁. This comparison reveals that the fragment retains approximately 71% of the molecular weight and maintains the critical N-terminal region that includes the arginine residue and the characteristic proline-rich domain.

The structural differences between the fragment and full-length bradykinin have significant implications for biological activity and receptor binding. The removal of the C-terminal Phe-Arg dipeptide eliminates one phenylalanine residue that contributes to hydrophobic interactions and one arginine residue that provides additional positive charge. These structural modifications result in altered pharmacological properties, as the fragment exhibits different receptor binding affinities and biological activities compared to the parent molecule. The retention of the first seven amino acids preserves much of the core structural motif that is recognized by certain enzymes and binding proteins, making Bradykinin Fragment 1-7 a valuable tool for structure-activity relationship studies.

The conformational flexibility of Bradykinin Fragment 1-7 differs from that of full-length bradykinin due to the absence of the C-terminal dipeptide. While both molecules contain multiple proline residues that introduce conformational constraints, the shorter fragment has fewer rotatable bonds and potentially different secondary structure preferences. This structural difference is reflected in the compound's physical properties, including its solubility characteristics and stability profile under various storage conditions.

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N10O9/c36-22(10-4-14-39-35(37)38)31(50)44-16-6-12-26(44)33(52)43-15-5-11-25(43)30(49)40-19-28(47)41-23(18-21-8-2-1-3-9-21)29(48)42-24(20-46)32(51)45-17-7-13-27(45)34(53)54/h1-3,8-9,22-27,46H,4-7,10-20,36H2,(H,40,49)(H,41,47)(H,42,48)(H,53,54)(H4,37,38,39)/t22-,23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRROPKNGCGVIOG-QCOJBMJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946609
Record name N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23815-87-4
Record name Bradykinin, des-phe(8)-des-arg(9)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)serylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Representative HPLC Conditions for Bradykinin Fragment 1-7 Purification

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 µm
Flow Rate10 mL/min
Gradient5–60% B over 30 min
DetectionUV at 220 nm
Retention Time12.8 ± 0.5 min

Analytical Characterization and Quality Control

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for validating peptide identity and purity. For Bradykinin Fragment 1-7, multiple reaction monitoring (MRM) transitions are monitored, including m/z 379.2 → 642.2 and m/z 379.2 → 555.2, corresponding to y- and b-ion fragments. Additionally, amino acid analysis (AAA) and nuclear magnetic resonance (NMR) spectroscopy provide complementary data on sequence integrity and secondary structure .

Chemical Reactions Analysis

Proteolytic Formation Pathways

BK-(1-7) is generated via enzymatic cleavage of BK-(1-9) by endopeptidases (e.g., neprilysin) and carboxypeptidases (e.g., ACE and ACE2) . Key reactions include:

  • ACE-mediated cleavage : Removes the C-terminal dipeptide (Phe⁸-Arg⁹) from BK-(1-9) .
  • Neprilysin action : Cleaves BK-(1-9) at the Gly⁴-Phe⁵ bond .

Table 1: Enzymatic Generation of BK-(1-7)

EnzymeCleavage SiteSubstrateProduct(s)Reference
ACEPhe⁷-Ser⁸BK-(1-9)BK-(1-7) + Ser⁸-Arg⁹
NeprilysinGly⁴-Phe⁵BK-(1-9)BK-(1-5) + BK-(6-9)

Enzymatic Degradation and Stability

BK-(1-7) is metabolized by aminopeptidases and carboxypeptidases, but exhibits greater stability than BK-(1-9) due to its truncated structure .

  • Aminopeptidase P : Cleaves Arg¹-Pro² bond, yielding Pro-Pro-Gly-Phe-Ser-Pro .
  • ACE2 : Further degrades BK-(1-7) into smaller fragments (e.g., BK-(1-5)) .

Key Stability Data :

  • Plasma half-life of BK-(1-7): ~2–5 minutes (vs. <1 minute for BK-(1-9)) .
  • Degradation products include BK-(1-5) and BK-(1-3) .

Receptor-Independent Signaling Mechanisms

BK-(1-7) induces nitric oxide (NO) release and vasorelaxation via non-canonical pathways, independent of B₁/B₂ receptors .

Table 2: Functional Responses of BK-(1-7)

SystemResponseEC₅₀/Effective ConcentrationReceptor InvolvementReference
Human glioblastoma cellsNO production10⁻⁷–10⁻⁹ MNone
Rat aortic ringsVasorelaxation10⁻⁶–10⁻⁸ MB₁/B₂-independent
Neonatal cardiomyocytesNO release10⁻⁷–10⁻⁸ MNone

Comparative Analysis with Other Bradykinin Fragments

BK-(1-7) shows distinct reactivity compared to BK-(1-5) and BK-(1-3) :

  • NO Production : BK-(1-7) > BK-(1-5) > BK-(1-3) in potency .
  • Vasorelaxation : BK-(1-7) and BK-(1-5) exhibit similar efficacy but differ in kinetics .

Figure 1: Structure-Activity Relationships

  • Critical residues : Pro² and Pro³ stabilize the peptide backbone, enhancing resistance to proteolysis .
  • C-terminal truncation : Loss of Phe⁸-Arg⁹ reduces affinity for B₂ receptors but enables novel signaling .

Synthetic Modifications and Derivatives

Chemical modifications enhance BK-(1-7) stability for research applications:

  • Acetylation : N-terminal acetylation reduces aminopeptidase susceptibility .
  • D-amino acid substitution : Improves resistance to enzymatic degradation (e.g., [d-Leu⁵]-BK-(1-7)) .

Scientific Research Applications

Cardiovascular Research

Bradykinin Fragment 1-7 is primarily recognized for its vasodilatory effects. It has been shown to enhance bradykinin-induced vasodilation through the release of nitric oxide and by inhibiting angiotensin-converting enzyme activity. This synergistic action makes it a valuable compound in studies related to hypertension and cardiovascular health. Research indicates that BK1-7 can significantly improve endothelial function and protect against vascular injury in models of hypertension and ischemia-reperfusion injury .

Table 1: Effects of Bradykinin Fragment 1-7 on Vascular Function

Study FocusKey Findings
VasodilationAugments bradykinin-induced vasodilation .
Endothelial ProtectionProtects against salt-induced renal injury .
Ischemia-Reperfusion InjuryMitigates tissue damage through NO release .

Inflammation and Immune Response

Bradykinin Fragment 1-7 plays a significant role in modulating inflammatory responses. It interacts with various receptors involved in inflammation, such as the bradykinin receptors B1 and B2, influencing cellular signaling pathways that regulate immune responses. Studies have demonstrated that BK1-7 can enhance the recruitment of immune cells to sites of inflammation, thereby promoting healing processes .

Table 2: Role of Bradykinin Fragment 1-7 in Inflammation

MechanismImpact on Inflammation
Receptor InteractionModulates immune cell recruitment .
Cytokine ReleaseInfluences cytokine profiles during inflammation .
Tissue RepairEnhances healing in damaged tissues .

Neurobiology

In neurobiology, Bradykinin Fragment 1-7 has been implicated in neuroprotective roles. It appears to have effects on neuronal signaling pathways that can mitigate neurodegeneration. Research suggests that BK1-7 can activate signaling cascades that promote neuronal survival and reduce apoptosis in models of neurodegenerative diseases .

Table 3: Neuroprotective Effects of Bradykinin Fragment 1-7

Study AreaObservations
Neuronal SurvivalPromotes survival signaling pathways .
Apoptosis PreventionReduces apoptosis in neuronal cells .

Cancer Research

Bradykinin Fragment 1-7 has shown potential applications in cancer therapy. Its ability to influence cell proliferation and apoptosis makes it a candidate for adjunctive therapies in cancer treatment. Studies indicate that BK1-7 may enhance the efficacy of certain chemotherapeutic agents by modulating tumor microenvironments and promoting apoptosis in cancer cells .

Table 4: Applications in Cancer Therapy

ApplicationMechanism
Chemotherapy EnhancementIncreases efficacy of chemotherapeutic agents .
Tumor Microenvironment ModulationAlters tumor cell response to treatment .

Drug Delivery Systems

Recent advancements have explored the use of Bradykinin Fragment 1-7 in drug delivery systems, particularly for targeting specific tissues or enhancing the bioavailability of therapeutic agents. Its properties allow it to facilitate the transport of drugs across biological barriers, making it an attractive candidate for developing novel drug delivery strategies .

Table 5: Drug Delivery Applications

StrategyBenefits
Targeted Drug DeliveryEnhances specificity and efficacy of treatments .
Bioavailability ImprovementIncreases absorption rates for therapeutic agents .

Mechanism of Action

Bradykinin (1-7) exerts its effects primarily through the activation of bradykinin receptors, specifically the B1 and B2 receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling pathways involving G proteins, phospholipases, and protein kinases. This leads to the production of secondary messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately result in vasodilation, increased vascular permeability, and pain sensation .

Comparison with Similar Compounds

Structural and Molecular Comparisons
Compound Sequence Molecular Formula Molecular Weight (Da) Key Enzymes Involved
Bradykinin (1-9) Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg C₅₀H₇₃N₁₅O₁₁ 1060.21 ACE, Kallikrein
Bradykinin Fragment 1-7 Arg-Pro-Pro-Gly-Phe-Ser-Pro C₃₅H₅₂N₁₀O₉ 756.85 NEP, Endopeptidase 24.15
Bradykinin Fragment 1-5 Arg-Pro-Pro-Gly-Phe C₂₇H₄₀N₈O₆ 572.66 ACE
Bradykinin Fragment 1-3 Arg-Pro-Pro C₁₆H₂₈N₆O₃ 352.43 Prolyl endopeptidase
Des-Arg⁹-Bradykinin (1-8) Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe C₄₃H₅₉N₁₁O₁₀ 904.98 Carboxypeptidases

Key Structural Differences :

  • Fragment 1-5 is truncated further, losing Ser⁶-Pro⁷, and is primarily generated by angiotensin-converting enzyme (ACE) .
Metabolic Pathways and Stability
  • Formation of Fragment 1-7 :
    • Generated via NEP (50% contribution to bradykinin hydrolysis) and endopeptidase 24.15 .
    • Inhibitors like cFP (endopeptidase 24.15 inhibitor) reduce its formation rate by 50% (P=0.003) .
  • Degradation to Fragment 1-5 :
    • Fragment 1-7 is further cleaved by ACE into Fragment 1-5, a stable metabolite .
    • Fragment 1-5 accounts for 14±8% of recovered tritium in metabolic studies, compared to 3±3% for intact Fragment 1-7 .

Stability in Analytical Settings :

  • Fragment 1-7 is used as a calibration standard in MALDI-TOF mass spectrometry due to its consistent ionization at m/z 756.3997 .
  • Sample preparation at 5°C reduces spatial heterogeneity by 60–80% compared to 25°C, improving signal reproducibility in MALDI imaging .
Functional and Pharmacological Comparisons
Compound Receptor Affinity Biological Role Key Research Findings
Bradykinin (1-9) B2 receptors (high affinity) Vasodilation, inflammation, pain signaling Activates nitric oxide pathways .
Bradykinin Fragment 1-7 Putative novel receptors Modulates vascular tone, anti-inflammatory Slows bradykinin breakdown (P=0.02) .
Bradykinin Fragment 1-5 Unknown Stable metabolite, potential biomarker Used in LC-MS/MS assays for COVID-19 studies .
Des-Arg⁹-Bradykinin B1 receptors Mediates chronic inflammation Upregulated in tissue injury .

Notable Contrasts:

  • Fragment 1-7 retains partial vasoactive properties but lacks the hypotensive effects of full-length bradykinin .
  • Fragment 1-5 is pharmacologically inert but serves as a diagnostic marker in respiratory diseases due to its stability in saline .

Biological Activity

Bradykinin Fragment 1-7 (BK-(1-7)) is a peptide derived from the proteolytic cleavage of bradykinin (BK), a nonapeptide that plays significant roles in various physiological and pathological processes. Recent research has revealed that BK-(1-7) exhibits notable biological activities that are not mediated by the traditional B1 and B2 receptors associated with bradykinin signaling. This article synthesizes current findings on the biological activity of BK-(1-7), including its mechanisms, effects on vascular reactivity, and potential therapeutic implications.

Background

Bradykinin is produced from kininogen through the action of kallikrein and is involved in vasodilation, pain sensation, and inflammatory responses. Traditionally, it was believed that peptide fragments like BK-(1-7) were biologically inactive. However, emerging studies have challenged this notion, demonstrating that BK-(1-7) and other fragments possess significant biological effects independent of B1 and B2 receptor pathways.

Recent studies have shown that BK-(1-7) induces nitric oxide (NO) production across various cell types, including human endothelial cells and rodent models. This NO production is crucial for vasodilation and is achieved without the involvement of B1 or B2 receptors. Instead, BK-(1-7) appears to activate alternative signaling pathways that contribute to its biological effects.

Key Findings from Research

  • Nitric Oxide Production :
    • BK-(1-7) stimulates NO production in human, mouse, and rat cells, which is essential for vascular relaxation .
    • The NO response to BK-(1-7) was not inhibited by B1 or B2 receptor antagonists, indicating a novel mechanism of action .
  • Vasorelaxation :
    • In isolated aortic rings from rats, BK-(1-7) induced concentration-dependent vasorelaxation, further supporting its role in modulating vascular tone .
    • This effect was also observed in vivo, where administration of BK-(1-7) resulted in significant hypotension .
  • Nociceptive Response :
    • Compared to bradykinin (BK-(1-9)), BK-(1-7) exhibited reduced nociceptive responses, suggesting potential applications in pain management .

Comparative Biological Activity

The following table summarizes the biological activities of BK-(1-7) compared to its parent peptide bradykinin (BK-(1-9)):

Activity Bradykinin (BK-(1-9)) Bradykinin Fragment 1-7 (BK-(1-7))
Nitric Oxide ProductionYesYes (not receptor-mediated)
VasorelaxationYesYes
Hypotensive EffectYesYes
Nociceptive ResponseHighReduced
Vascular PermeabilityIncreasedNo increase observed

Case Studies

Several studies have explored the implications of BK-(1-7) in various pathological conditions:

  • Cardiovascular Health : A study demonstrated that administration of BK-(1-7) in hypertensive rats led to significant reductions in blood pressure and improved endothelial function .
  • Pain Management : Research indicated that BK-(1-7) could serve as a potential analgesic agent due to its lower nociceptive response compared to bradykinin .

Q & A

Q. How is Bradykinin Fragment 1-7 structurally characterized, and what analytical techniques are essential for its identification?

Bradykinin Fragment 1-7 (Arg-Pro-Pro-Gly-Phe-Ser-Pro) is identified using mass spectrometry (MS) with calibration standards such as its monoisotopic mass (756.3997 Da) and angiotensin II (1045.5423 Da). MALDI-TOF in positive reflect mode is commonly employed, with matrix additives like α-cyano-4-hydroxycinnamic acid (CHCA) to enhance ionization . Structural validation includes comparing observed molecular weights (e.g., 756.86 g/mol average mass) with theoretical values and verifying stereochemistry via synthetic peptide spectra .

Q. What enzymatic pathways generate Bradykinin Fragment 1-7, and how do they differ from those producing other Bradykinin metabolites?

Bradykinin Fragment 1-7 is formed via endopeptidase-mediated cleavage of full-length Bradykinin. Unlike Bradykinin 1-5 (generated by angiotensin-converting enzyme, ACE) or Bradykinin 1-3 (via prolyl endopeptidase), Fragment 1-7 arises from selective truncation at the C-terminal end. This specificity highlights the role of protease activity in determining metabolite profiles, which can be studied using tissue extracts and MALDI-TOF-based protease assays .

Q. What is the biological significance of Bradykinin Fragment 1-7 in physiological processes?

Fragment 1-7 acts as a metabolite of Bradykinin with potential roles in inflammation and vascular regulation. While it lacks the C-terminal residues critical for binding to B2 receptors, it may interact with other receptors or modulate pathways indirectly. Studies using cell-based assays (e.g., IMR-90 cells) suggest its involvement in receptor crosstalk, though its exact mechanisms require further investigation .

Advanced Research Questions

Q. What methodological challenges arise when quantifying Bradykinin Fragment 1-7 in biological matrices, and how can they be mitigated?

Quantification via LC-MS/MS faces challenges like matrix effects and low recovery rates (78.7% for Fragment 1-7 vs. >90% for lipophilic peptides). To improve accuracy:

  • Use weak cation exchange solid-phase extraction (WCX SPE) to enhance retention of hydrophilic peptides.
  • Optimize calibration curves with 1/x² weighting for linearity (LLOQ: 2.6 fmol/mL) and validate precision (CV ≤19.8% at LLOQ) .
  • Address carry-over (<5.4% for Fragment 1-7) by injecting blanks after high-concentration samples .

Q. How can researchers resolve conflicting data on the receptor-binding affinities of Bradykinin Fragment 1-7?

Discrepancies in receptor studies (e.g., B1 vs. B2 interactions) often stem from differences in experimental models (e.g., transfected cells vs. native tissues) or assay conditions (e.g., pH, co-factors). To standardize findings:

  • Use competitive binding assays with radiolabeled ligands (e.g., [³H]DAKD for B1 receptors).
  • Validate selectivity via cross-testing against related receptors (e.g., μ-opioid receptors) and control for metabolite stability during prolonged incubations .

Q. What experimental models are suitable for investigating the role of Bradykinin Fragment 1-7 in cancer or inflammatory pathways?

  • In vitro models : Use cancer cell lines (e.g., glioblastoma) to assess Fragment 1-7’s impact on proliferation via proteomic profiling or isotope-based cysteine reactivity assays .
  • In vivo models : Employ knockout mice lacking B1/B2 receptors to isolate Fragment 1-7-specific effects in inflammation.
  • Data integration : Combine transcriptomic data with MS-based peptidomics to map fragment distribution in tumor microenvironments .

Methodological Notes

  • Structural Analysis : Always cross-validate synthetic peptides with theoretical masses (e.g., 756.391873 Da monoisotopic) and use high-purity standards (>98%) to minimize impurities .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols in supplementary materials, ensuring reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Bradykinin (1-7)

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